molecular formula C10H13ClFN B1386452 4-chloro-2-fluoro-N-(2-methylpropyl)aniline CAS No. 1157402-70-4

4-chloro-2-fluoro-N-(2-methylpropyl)aniline

Cat. No.: B1386452
CAS No.: 1157402-70-4
M. Wt: 201.67 g/mol
InChI Key: PELMMGOVLXBMQT-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

This compound is systematically named according to IUPAC guidelines as N-[(4-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine. Key identifiers include:

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{ClFN} $$
Molecular Weight 201.67 g/mol
CAS Registry Number 907973-43-7
SMILES Notation CC(C)CNC1=C(C=C(C=C1)Cl)F
InChI Key VMVTVORWHXNYCG-UHFFFAOYSA-N

Synonyms include 4-chloro-2-fluoro-N-isobutylaniline and (4-chloro-2-fluorophenyl)isobutylamine. The compound’s structure features a para-chloro and ortho-fluoro substitution on the benzene ring, coupled with an isobutylamine side chain, which influences its electronic and steric properties.

Historical Context and Development

The synthesis of this compound emerged from advancements in halogenated aniline chemistry during the late 20th century. Early routes involved Friedel-Crafts alkylation or nucleophilic aromatic substitution, but modern methods prioritize regioselective chlorination and fluorination. For example, source highlights the use of N-chlorosuccinimide for chlorination of fluoro-methylaniline derivatives, a strategy applicable to this compound’s synthesis. Patent literature (e.g., ) describes its role in Suzuki-Miyaura cross-coupling reactions to generate biaryl intermediates for agrochemicals, underscoring its industrial relevance.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functionality:

  • Electron-Withdrawing Halogens : The chloro and fluoro groups enhance electrophilicity, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Steric Effects : The isobutyl group modulates steric hindrance, affecting reaction kinetics in catalytic cycles.
    Applications span:
  • Pharmaceutical Intermediates : Analogous structures are precursors to kinase inhibitors and antipsychotic agents.
  • Agrochemicals : Used in herbicides and fungicides due to halogen-mediated bioactivity.

Research Objectives and Theoretical Framework

Current research objectives include:

  • Synthetic Optimization : Developing cost-effective routes via flow chemistry or biocatalysis.
  • Reactivity Studies : Investigating ortho-directing effects of fluorine in palladium-catalyzed reactions.
  • Computational Modeling : Using DFT to predict substituent effects on aromatic electrophilic substitution.

Theoretical frameworks emphasize the interplay between electronic effects (Hammett constants) and steric parameters (Tolman cone angles) in dictating reaction pathways. For instance, the fluorine atom’s $$-I$$ effect activates the ring toward meta-substitution, while the isobutyl group’s bulkiness influences transition-state geometries.

Properties

IUPAC Name

4-chloro-2-fluoro-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELMMGOVLXBMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Halogenated Nitrobenzene Intermediates

The synthesis generally begins with the preparation of 4-chloro-2-fluoro-nitrobenzene or related nitroaromatic intermediates, which are crucial precursors for the final aniline derivative.

  • Method: Nitration of halogenated benzenes or halogenation of nitrobenzenes under controlled conditions.
  • Example: A patented chemical synthesis process describes the preparation of 4-chloro-2-fluoro-nitrobenzene by selective halogenation and nitration steps in aqueous acidic media with hexafluorophosphoric acid as a catalyst, ensuring high regioselectivity and yield.

Reduction of Nitro Group to Aniline

The nitro group in 4-chloro-2-fluoro-nitrobenzene is reduced to the corresponding aniline using catalytic hydrogenation:

  • Catalyst: Raney Nickel (RaneyNi)
  • Solvent: Methyl alcohol (methanol)
  • Conditions: Hydrogen atmosphere at mild temperatures (25–35 °C)
  • Reaction Time: 2–6 hours depending on scale and catalyst loading
  • Outcome: High purity 4-chloro-2-fluoroaniline with >90% yield and >90 wt% purity after purification by recrystallization or extraction.

N-Alkylation to Introduce the 2-Methylpropyl Group

The N-alkylation of the aniline nitrogen with 2-methylpropyl (isobutyl) substituent is typically performed by nucleophilic substitution or reductive amination:

  • Alkylating Agent: 2-methylpropyl halides (e.g., bromide or chloride) or corresponding amines
  • Conditions: Reflux in suitable solvents such as ethanol or acetonitrile, sometimes in the presence of a base (e.g., potassium carbonate) or under catalytic conditions
  • Alternative Route: Direct alkylation of 4-chloro-2-fluoroaniline with 2-methylpropyl amine under reflux, sometimes facilitated by catalysts or heating, yielding the N-(2-methylpropyl) derivative.

Detailed Stepwise Preparation Example

Step Reaction Type Reagents and Conditions Product and Notes
1 Nitration/Halogenation Starting from fluorobenzene or chlorobenzene, nitration with nitric acid in acetic acid/acetic anhydride 4-chloro-2-fluoro-nitrobenzene with high regioselectivity
2 Reduction Hydrogenation over RaneyNi catalyst in methanol at 25–35 °C under hydrogen atmosphere for 2–6 hours 4-chloro-2-fluoroaniline, purified by recrystallization
3 N-Alkylation Reaction of 4-chloro-2-fluoroaniline with 2-methylpropyl halide or amine under reflux in ethanol or acetonitrile Formation of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline

Research Findings and Optimization Notes

  • Purity and Yield: The reduction step using RaneyNi and methanol provides >90% purity of the aniline intermediate, which is critical for successful N-alkylation.
  • Catalyst Loading: The mass ratio of aniline intermediate to RaneyNi catalyst ranges from 1:0.1 to 1:0.5, with reaction times adjusted accordingly for complete reduction.
  • Temperature Control: Maintaining mild temperatures (25–35 °C) during hydrogenation avoids over-reduction or side reactions.
  • Separation and Purification: After each step, purification techniques such as washing, filtration, extraction, recrystallization, and distillation are employed to ensure product quality.
  • Industrial Suitability: The described methods avoid precious metal catalysts and use readily available reagents, making them cost-effective and scalable for industrial production.

Summary Table of Key Parameters

Parameter Typical Range/Value Notes
Nitration temperature 25–50 °C Controlled addition of nitric acid to avoid over-nitration
Reduction catalyst Raney Nickel High activity and selectivity for nitro reduction
Reduction solvent Methanol Facilitates hydrogenation and product solubility
Reduction temperature 25–35 °C Mild conditions prevent side reactions
Reduction time 2–6 hours Depends on catalyst loading and scale
N-Alkylation solvent Ethanol or acetonitrile Solvent choice affects reaction rate and yield
N-Alkylation temperature Reflux (~78–100 °C) Promotes nucleophilic substitution
Product purity after final step >90 wt% Verified by HPLC or recrystallization

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-chloro-2-fluoro-N-(2-methylpropyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Positions Boiling Point (°C) Melting Point (°C) Synthesis Method Key References
This compound C₁₀H₁₂ClFN 197.66* 4-Cl, 2-F, N-(2-methylpropyl) N/A N/A Likely reductive amination Estimated
2,4-Dimethyl-N-(2-methylpropyl)aniline C₁₂H₁₉N 177.29 2,4-diCH₃, N-(2-methylpropyl) N/A N/A Column chromatography
4-Isobutylaniline C₁₀H₁₅N 149.24 4-isobutyl 255.2 N/A Unspecified
2,6-Difluoro-N-(2-methylpropyl)aniline C₁₀H₁₃F₂N 185.21 2,6-diF, N-(2-methylpropyl) N/A N/A Unspecified
N-(2-Methylpropyl)-3-(methylsulfanyl)aniline C₁₁H₁₇NS 195.32 3-SCH₃, N-(2-methylpropyl) N/A N/A High-purity API intermediate synthesis

*Calculated based on atomic masses.

Key Observations:

Substituent Effects on Molecular Weight :

  • Halogen substituents (Cl, F) increase molecular weight compared to alkyl or thioether groups. For example, this compound (197.66 g/mol) is heavier than 2,6-difluoro-N-(2-methylpropyl)aniline (185.21 g/mol) due to the additional Cl atom.
  • Bulky groups like isobutyl (in 4-isobutylaniline) contribute to higher boiling points (255.2°C), while electron-withdrawing halogens may reduce volatility.

Synthetic Approaches :

  • Reductive amination using NaBH₄/I₂ is a common method for secondary amines, as seen in related compounds.
  • Column chromatography with gradients (e.g., ethyl acetate/hexane) is widely employed for purification.

Structural Diversity and Applications: Electron-Withdrawing Groups: Chloro and fluoro substituents enhance electrophilicity, making the compound suitable for nucleophilic aromatic substitution reactions in drug synthesis. Thioether Derivatives: Compounds like N-(2-methylpropyl)-3-(methylsulfanyl)aniline are critical intermediates in pharmaceuticals due to sulfur’s role in bioactivity.

Research Findings and Data Analysis

Crystallographic Insights:

  • In N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline (), the N–H bond length is 0.86 Å, consistent with typical secondary amines. The dihedral angles between aromatic rings (41.84°–49.24°) highlight conformational flexibility. Comparable distortions may occur in this compound due to halogen steric effects.

Physicochemical Properties:

  • Solubility : Fluoro and chloro groups increase polarity but may reduce water solubility due to hydrophobicity.
  • Stability: Halogens enhance resistance to oxidative degradation compared to non-halogenated analogs.

Biological Activity

4-Chloro-2-fluoro-N-(2-methylpropyl)aniline is an aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both halogen substituents and a branched alkyl amine, suggests a variety of interactions with biological targets, making it a candidate for further investigation in pharmacology and toxicology.

  • Molecular Formula : C10H12ClF
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 376-98-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and fluoro groups enhances its lipophilicity, facilitating membrane penetration and target binding. The compound may act as an inhibitor or modulator of various biological pathways, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites.

Toxicity Studies

Toxicological assessments indicate that this compound exhibits significant acute toxicity. For instance:

  • Oral Toxicity (H302) : Harmful if swallowed (95.7%).
  • Dermal Toxicity (H311) : Toxic in contact with skin (10.9%) .

Enzyme Interaction Studies

Research has shown that aromatic amines, such as this compound, can be bioactivated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that may bind covalently to DNA, potentially resulting in mutagenicity .

Case Studies

  • Mutagenicity Assessment : A study focused on structural alterations in aromatic amines demonstrated that modifications could reduce mutagenic potential. The study found that specific substitutions on the aniline ring influenced the compound's reactivity with cytochrome P450 enzymes, suggesting a pathway for designing less harmful derivatives .
  • Pharmacological Applications : In medicinal chemistry, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to inhibit tumor growth through enzyme modulation .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaActivity Type
This compoundC10H12ClFEnzyme inhibition
4-ChloroanilineC6H6ClNMutagenicity
3-FluoroanilineC6H6FNAntimicrobial properties

This table illustrates the varying biological activities associated with structurally similar compounds, highlighting how modifications can lead to distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-fluoro-N-(2-methylpropyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of 4-chloro-2-fluoroaniline with 2-methylpropyl halides (e.g., bromide or chloride) under basic conditions. Key variables include:

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used, with NaH favoring faster kinetics but requiring anhydrous conditions .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux (~80–100°C) improve reaction efficiency.
  • Purification : Distillation or column chromatography is employed to isolate the product, with yields ranging from 60–85% depending on steric hindrance from the 2-methylpropyl group .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and alkyl chain signals (δ 1.0–2.5 ppm). 19^{19}F NMR shows a singlet near δ -110 ppm for the fluorine substituent .
  • Mass Spectrometry : ESI-MS typically displays [M+H]+^+ peaks at m/z 230–232 (Cl isotope pattern) .
  • IR : Stretching frequencies for N-H (3300–3400 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) confirm functional groups .

Q. What biological activities have been preliminarily observed for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Derivatives like 4-chloro-N-(2-methylpropyl)aniline hydrochloride show MIC values of 32–128 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting moderate activity influenced by halogen substitution .
  • Enzyme Interactions : The bulky 2-methylpropyl group may sterically hinder binding to certain targets, requiring structural optimization for improved potency .

Advanced Research Questions

Q. How do fluorine and chlorine substituents influence the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity of the aromatic ring, enhancing susceptibility to nucleophilic substitution. Chlorine contributes to lipophilicity, improving membrane permeability .
  • Steric Effects : Combined with the 2-methylpropyl group, these substituents reduce rotational freedom, impacting binding to enzymes like cytochrome P450. DFT calculations can model these interactions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Replicate Studies : Control variables such as solvent (DMSO vs. water) and bacterial strain subtypes (e.g., methicillin-resistant vs. susceptible S. aureus) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-methyl vs. 4-chloro derivatives) to isolate substituent effects. For example, chloro derivatives often show higher antimicrobial potency than methylated analogs .

Q. How is computational chemistry applied to predict properties or interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Used to optimize geometry, calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar anilines), and predict sites for electrophilic attack .
  • Molecular Docking : Simulate binding to targets like bacterial dihydrofolate reductase, identifying key residues (e.g., Asp27, Leu5) for mutagenesis studies .

Q. What challenges arise in designing derivatives for specific biological targets?

  • Methodological Answer :

  • Balancing Lipophilicity : Chlorine and fluorine improve logP but may reduce solubility. Introduce polar groups (e.g., hydroxyl) via post-synthetic modifications .
  • Steric Optimization : Trimethylacetyl or cyclopropyl groups can replace 2-methylpropyl to reduce bulk while retaining activity .

Q. How can synthesis be scaled while maintaining purity and yield?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., di-alkylation) compared to batch reactors .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-2-fluoro-N-(2-methylpropyl)aniline
Reactant of Route 2
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4-chloro-2-fluoro-N-(2-methylpropyl)aniline

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